Berninamycin D is a member of the thiopeptide class of antibiotics, characterized by its complex structure and potent antibacterial properties. It is produced by the actinomycete Streptomyces bernensis and exhibits significant activity against Gram-positive bacteria. This compound is notable for its intricate posttranslational modifications, which are essential for its biological activity and stability.
The primary source of Berninamycin D is Streptomyces bernensis, a soil-dwelling bacterium belonging to the Actinobacteria phylum. The production of this antibiotic occurs through fermentation processes in nutrient-rich media, where the bacterium is cultured under specific conditions to maximize yield .
Berninamycin D falls under the classification of thiopeptide antibiotics, which are ribosomally synthesized and extensively modified after translation. These compounds are known for their unique structural features, including a macrocyclic core and various functional groups that contribute to their biological activity .
The synthesis of Berninamycin D involves complex biosynthetic pathways that include ribosomal synthesis followed by extensive posttranslational modifications. Key steps in the synthesis include:
The biosynthetic gene cluster responsible for Berninamycin D has been identified and characterized. It contains genes that encode enzymes such as dehydratases and cyclases, which facilitate the necessary modifications to produce the mature thiopeptide structure. The process also involves the formation of dehydroalanine residues, which play a critical role in the macrocyclization of the peptide .
The molecular formula of Berninamycin D is . Its structure features multiple rings and functional groups that contribute to its biological activity.
The compound's molecular weight is approximately 1,016.96 g/mol. High-resolution mass spectrometry has been used to confirm its structure and purity during synthesis .
Berninamycin D undergoes several key chemical reactions during its biosynthesis:
The reactions involved in the modification of Berninamycin D are catalyzed by enzymes encoded within its biosynthetic gene cluster. For example, dehydratases convert serine residues into dehydroalanine, enabling subsequent cyclization steps .
Berninamycin D exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to specific sites on ribosomes, disrupting normal translation processes.
Studies have shown that Berninamycin D has a minimum inhibitory concentration against Bacillus subtilis of approximately 6.3 μM, indicating its potency as an antibiotic .
Relevant data from analytical studies indicate that Berninamycin D maintains its structural integrity under controlled conditions but may degrade under extreme environmental factors .
Berninamycin D has significant applications in microbiology and pharmacology due to its potent antibacterial properties. It is primarily used in:
Research continues into optimizing production methods and exploring potential derivatives for enhanced efficacy against a broader range of pathogens .
Berninamycin D originates from a ribosomally synthesized precursor peptide that undergoes extensive posttranslational modifications. This thiopeptide antibiotic belongs to the thiazole/oxazole-modified microcins (TOMMs) subclass of RiPPs, characterized by heterocyclic rings derived from cysteine, serine, and threonine residues. The biosynthetic pathway exemplifies nature’s strategy for generating structural complexity through enzymatic tailoring of a genetically encoded scaffold [1] [5] [10].
The berninamycin biosynthetic gene cluster spans 12.9 kb and comprises 11 open reading frames (berA to berJ) in Streptomyces bernensis UC 5144. This locus is bordered by ribosomal proteins and an acyltransferase gene unrelated to berninamycin production. Key components include:
Table 1: Functions of Genes in the Berninamycin D Biosynthetic Cluster
Gene | Function | Role in Biosynthesis |
---|---|---|
berA | Precursor peptide | Leader-core scaffold for PTMs |
berB/berC | Dehydratases | Install Dha/Dhb residues |
berD | Pyridine synthase | Forms central pyridine core |
berE1/berE2 | Dehydrogenases | Oxidize azolines to azoles |
berG1/berG2 | Cyclodehydratases | Generate thiazole/oxazole rings |
berH | Cytochrome P450 | Hydroxylates Val7 |
berI | Protease | Leader peptide cleavage |
berJ | Methyltransferase | Self-resistance via rRNA modification |
The BerA leader peptide (N-terminal) serves as a recognition domain for modification enzymes. Its α-helical structure facilitates interactions with cyclodehydratases (BerG1/G2) and dehydratases (BerB/C), ensuring precise PTMs on the core region. The core contains 10 serine residues within its 16-amino-acid sequence, providing substrates for heterocyclization and macrocyclization. Mutational studies confirm that altering core residues (e.g., Thr3→Ala) disrupts pyridine formation, highlighting the core’s dual role as a template and enzyme substrate [1] [10].
Cyclodehydratases BerG1 and BerG2 (YcaO-domain proteins) catalyze ATP-dependent heterocyclization of Cys, Ser, and Thr residues in the BerA core, forming thiazoline and oxazoline intermediates. Subsequent dehydrogenation by BerE1/BerE2 yields aromatic thiazoles and oxazoles. BerD then facilitates an unprecedented cyclative step: It oligomerizes dehydroalanine residues from the modified core into a 2-oxazolyl-3-thiazolyl-pyridine scaffold. Concurrently, the BerA core undergoes macrolactamization to form a 35-atom macrocycle, distinct from smaller thiopeptide rings (e.g., 26-atom thiocillins) [1] [9] [10].
Dehydration initiates PTMs: BerB and BerB use ATP to eliminate water from Ser/Thr residues, forming Dha and Dhb. Cyclodehydration follows, where BerG1/G2 activate amide bonds via phosphoryl transfer from ATP, enabling nucleophilic attack by Cys/Ser/Thr side chains. This generates labile thiazoline and oxazoline rings, which BerE1/BerE2 oxidize to stable thiazoles and oxazoles using FMN as a cofactor. The cascade’s directionality—dehydration preceding cyclodehydration—ensures optimal substrate presentation for macrocycle assembly [1] [10].
Pyridine synthesis requires three dehydroalanine (Dha) units derived from serine residues. BerD, a radical SAM enzyme, generates a Dha tripeptide motif via iterative dehydration. Nucleophilic addition and aromatization then yield the central 2-oxazolyl-3-thiazolyl-pyridine tricycle. This scaffold anchors the C-terminal end of the core peptide, enabling N-to-C macrocyclization between the pyridine’s carboxyl group and an upstream amine. The resulting 35-membered macrocycle incorporates six amino acids, contrasting with smaller thiopeptide rings [1] [7] [9].
Late-stage tailoring fine-tunes bioactivity:
Heterologous expression in Streptomyces lividans yields berninamycin D at levels 2.4-fold higher than native S. bernensis. In contrast, Streptomyces venezuelae produces a structural variant: A methyloxazoline replaces methyloxazole within the macrocycle due to incomplete dehydrogenation by host-specific oxidoreductases. This underscores how host redox machinery influences final PTM patterns. Both hosts express the full berA–J cluster but differ in accessory enzymes that process azoline intermediates [7] [9] [10].
Table 2: Berninamycin D Production in Heterologous Hosts
Host Strain | Productivity | Structural Anomalies | Key Host-Specific Factors |
---|---|---|---|
Streptomyces lividans | 2.4× native yield | None (intact macrocycle) | Efficient pyridine cyclization |
Streptomyces venezuelae | Reduced yield | Methyloxazoline (vs. methyloxazole) | Limited dehydrogenase activity |
In S. lividans, ~5% of berA-derived products are linear peptides lacking pyridine formation and macrocyclization. These variants arise when BerD fails to oligomerize Dha residues or when leader peptide cleavage (by BerI) precedes cyclization. The T3A mutation in berA exacerbates linearization, confirming Thr3’s role in pyridine assembly. Linear analogs retain thiazoles/oxazoles but lack antibacterial activity, emphasizing the pharmacophore’s dependence on macrocyclic constraint [7] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4